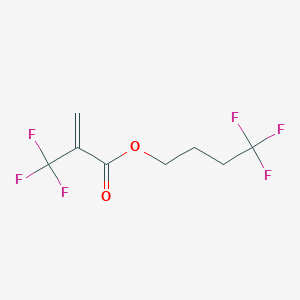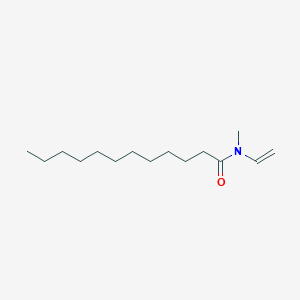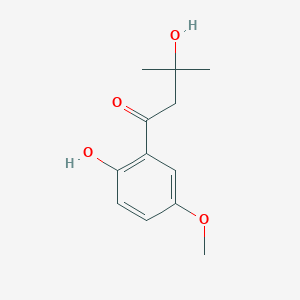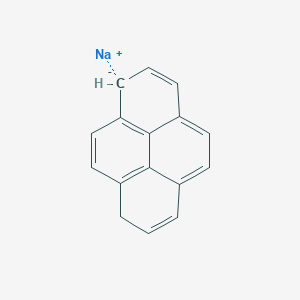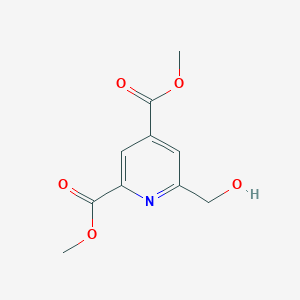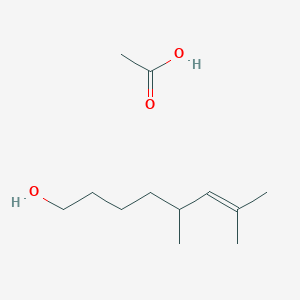![molecular formula C21H14N2O3 B14352959 2-([1,1'-Biphenyl]-4-yl)-5-(4-nitrophenyl)-1,3-oxazole CAS No. 91044-62-1](/img/structure/B14352959.png)
2-([1,1'-Biphenyl]-4-yl)-5-(4-nitrophenyl)-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-([1,1’-Biphenyl]-4-yl)-5-(4-nitrophenyl)-1,3-oxazole is a heterocyclic compound that features a unique structure combining biphenyl and nitrophenyl groups with an oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-([1,1’-Biphenyl]-4-yl)-5-(4-nitrophenyl)-1,3-oxazole typically involves the condensation of 4-nitrobenzaldehyde with 4-biphenylamine in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the oxazole ring. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-([1,1’-Biphenyl]-4-yl)-5-(4-nitrophenyl)-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The biphenyl and nitrophenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Halogenated biphenyl or nitrophenyl derivatives.
Applications De Recherche Scientifique
2-([1,1’-Biphenyl]-4-yl)-5-(4-nitrophenyl)-1,3-oxazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of advanced materials and as a component in organic electronic devices.
Mécanisme D'action
The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)-5-(4-nitrophenyl)-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound’s nitrophenyl group can participate in electron transfer reactions, while the oxazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
4-Nitrophenyl- and 4′-nitro-1,1′-biphenyl-4-carboxylates: These compounds share structural similarities with 2-([1,1’-Biphenyl]-4-yl)-5-(4-nitrophenyl)-1,3-oxazole but differ in their functional groups and reactivity.
1,4-Bis(4-nitrophenyl)piperazine: Another compound with nitrophenyl groups, used in different applications.
Uniqueness: 2-([1,1’-Biphenyl]-4-yl)-5-(4-nitrophenyl)-1,3-oxazole is unique due to its combination of biphenyl and nitrophenyl groups with an oxazole ring, providing distinct electronic and structural properties that make it valuable for various scientific and industrial applications.
Propriétés
Numéro CAS |
91044-62-1 |
|---|---|
Formule moléculaire |
C21H14N2O3 |
Poids moléculaire |
342.3 g/mol |
Nom IUPAC |
5-(4-nitrophenyl)-2-(4-phenylphenyl)-1,3-oxazole |
InChI |
InChI=1S/C21H14N2O3/c24-23(25)19-12-10-17(11-13-19)20-14-22-21(26-20)18-8-6-16(7-9-18)15-4-2-1-3-5-15/h1-14H |
Clé InChI |
VDECUOXAUQCYDK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


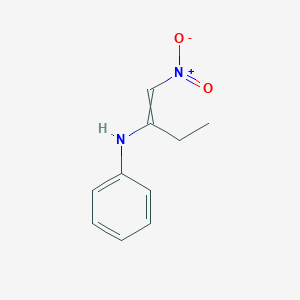
![3,3'-(Ethene-1,2-diyl)di(bicyclo[4.2.0]octa-1,3,5-triene)](/img/structure/B14352881.png)
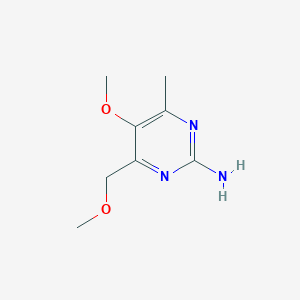
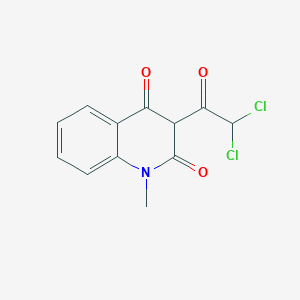
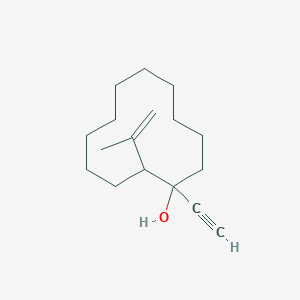
![7-(2H-1,3-Benzodioxol-5-yl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14352896.png)
![2-{[N-(Benzenesulfonyl)glycyl]amino}benzoic acid](/img/structure/B14352903.png)
